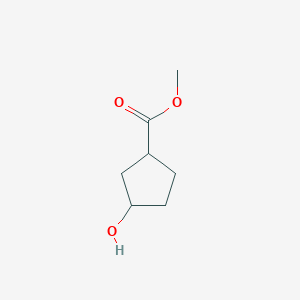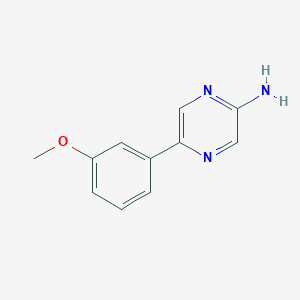
4-Bromo-2-isopropyl phenyl methoxymethyl ether
Overview
Description
4-Bromo-2-isopropyl phenyl methoxymethyl ether (BIPPME) is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet, pleasant odor. BIPPME is an ether derivative of a phenol, and is used as an intermediate in organic synthesis. It is also used as a catalyst in a variety of chemical reactions, such as in the synthesis of polymers and other materials.
Scientific Research Applications
Brominative Cyclization in Chemical Synthesis
The use of 4-Bromo-2-isopropyl phenyl methoxymethyl ether in brominative cyclization has been explored, particularly in the synthesis of complex organic compounds. For instance, Tanaka and Oritani (1995) investigated the cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether, resulting in the formation of methoxymethyl ether of 2,4,6-tribromophenol, a key step in the synthesis of (±)-4-isocymobarbatol (Tanaka & Oritani, 1995).
Antimicrobial Properties
The compound has been identified in studies exploring antimicrobial properties. Xu et al. (2003) isolated compounds from the marine alga Rhodomela confervoides, including 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(methoxymethyl) 1,2-benzenediol, demonstrating moderate antibacterial activity (Xu et al., 2003).
Synthesis of Biologically Active Compounds
Akbaba et al. (2010) synthesized a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from (3-bromo-4,5-dimethoxyphenyl)methanol. This study highlights the role of methoxymethyl-substituted aryl methyl ethers in producing biologically active compounds (Akbaba et al., 2010).
Protective Group in Organic Synthesis
The compound has been utilized as a protective group in organic synthesis. Sawama et al. (2015) described the use of 4-methoxyphenylmethyl ethers as alcohol protecting groups, catalyzed by FeCl3, in producing alcohols and oligomeric derivatives (Sawama et al., 2015).
Radical Translocation in Organic Synthesis
Curran and Xu (1996) introduced the o-bromo-p-methoxyphenyl ether group as a new protecting/radical translocating group in organic synthesis. This group facilitates the generation of radicals from C−H bonds β to the protected alcohol (Curran & Xu, 1996).
properties
IUPAC Name |
4-bromo-1-(methoxymethoxy)-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)10-6-9(12)4-5-11(10)14-7-13-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLBYOKNCPAYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



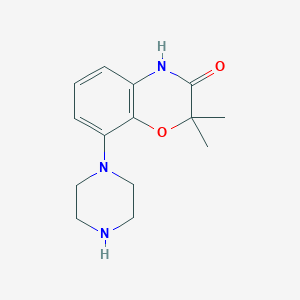
![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)
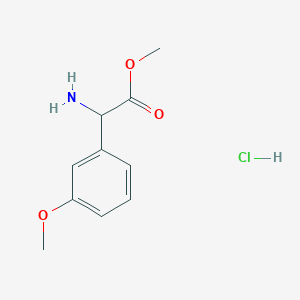
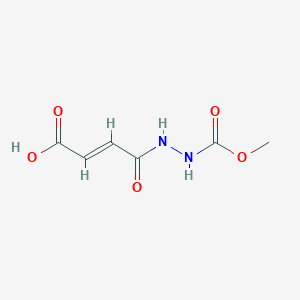


![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
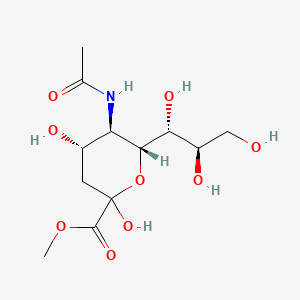

![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)
![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)

